Cas no 1270459-93-2 (1-(4-Fluoro-2-methylphenyl)butan-1-amine)

1-(4-Fluoro-2-methylphenyl)butan-1-amine is a fluorinated aromatic amine compound characterized by its unique structural features, including a butylamine chain and a substituted phenyl ring with a fluorine and methyl group. This configuration enhances its potential utility as an intermediate in pharmaceutical and agrochemical synthesis, where fluorine incorporation often improves metabolic stability and bioavailability. The compound's well-defined structure allows for precise modifications in drug discovery and material science applications. Its stability under standard conditions and compatibility with common organic reactions make it a versatile building block for researchers. Proper handling is recommended due to the reactive amine functionality.
1-(4-Fluoro-2-methylphenyl)butan-1-amine structure
1270459-93-2 structure
商品名:1-(4-Fluoro-2-methylphenyl)butan-1-amine
CAS番号:1270459-93-2
MF:C11H16FN
メガワット:181.249846458435
CID:4937227

1-(4-Fluoro-2-methylphenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(4-Fluoro-2-methylphenyl)butan-1-amine
    • インチ: 1S/C11H16FN/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7,11H,3-4,13H2,1-2H3
    • InChIKey: JILDGZYFNLNWNB-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C)C=1)C(CCC)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 149
  • トポロジー分子極性表面積: 26
  • 疎水性パラメータ計算基準値(XlogP): 2.5

1-(4-Fluoro-2-methylphenyl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019124158-1g
1-(4-Fluoro-2-methylphenyl)butan-1-amine
1270459-93-2 97%
1g
1,017.36 USD 2021-06-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1790154-1g
1-(4-Fluoro-2-methylphenyl)butan-1-amine
1270459-93-2 98%
1g
¥8062.00 2024-08-09
Crysdot LLC
CD12156394-1g
1-(4-Fluoro-2-methylphenyl)butan-1-amine
1270459-93-2 97%
1g
$887 2024-07-18

1-(4-Fluoro-2-methylphenyl)butan-1-amine 関連文献

1-(4-Fluoro-2-methylphenyl)butan-1-amineに関する追加情報

Comprehensive Overview of 1-(4-Fluoro-2-methylphenyl)butan-1-amine (CAS No. 1270459-93-2)

1-(4-Fluoro-2-methylphenyl)butan-1-amine (CAS No. 1270459-93-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique fluoro and methyl substitutions on the phenyl ring, serves as a critical intermediate in the synthesis of various bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Its structural versatility makes it a valuable building block in medicinal chemistry.

The growing interest in 1-(4-Fluoro-2-methylphenyl)butan-1-amine aligns with broader trends in precision medicine and targeted drug design. As the pharmaceutical industry shifts toward personalized treatments, compounds like this are being investigated for their ability to modulate specific biological pathways. Recent studies have highlighted its relevance in addressing neurodegenerative disorders, a hot topic in healthcare due to the rising global prevalence of conditions such as Alzheimer's and Parkinson's diseases. This connection has spurred a surge in searches for "fluoro-phenylamine derivatives in CNS research" and "amine-based drug intermediates."

From a synthetic chemistry perspective, CAS No. 1270459-93-2 exemplifies the importance of fluorinated aromatic compounds in modern organic synthesis. The introduction of fluorine atoms often enhances a molecule's metabolic stability and binding affinity, making it a preferred modification in lead optimization stages. Laboratories frequently search for "synthetic routes for fluorinated butanamines" or "amine functionalization techniques," reflecting the compound's technical significance. Its robust stability under various reaction conditions further contributes to its utility in multi-step syntheses.

Beyond pharmaceuticals, 1-(4-Fluoro-2-methylphenyl)butan-1-amine has potential applications in material science, particularly in the development of advanced polymers and liquid crystals. The compound's aromatic core and amine functionality allow for integration into conjugated systems, a feature highly sought after in organic electronics. This interdisciplinary relevance has led to increased queries about "fluorophenyl amines in smart materials" and "amine monomers for conductive polymers." Such applications align with the global push toward sustainable and high-performance materials.

Quality control and analytical characterization of CAS No. 1270459-93-2 are critical for ensuring its efficacy in research and industrial applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify purity and structural integrity. These methods address common user concerns like "how to analyze fluorinated amines" or "purity standards for pharmaceutical intermediates," underscoring the compound's demand in high-precision fields.

In summary, 1-(4-Fluoro-2-methylphenyl)butan-1-amine represents a convergence of cutting-edge chemical innovation and real-world applicability. Its role in drug development, material engineering, and synthetic methodology positions it as a compound of enduring scientific and industrial value. As research continues to uncover new functionalities, its prominence in both academic and commercial spheres is expected to grow, making it a focal point for future breakthroughs.

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